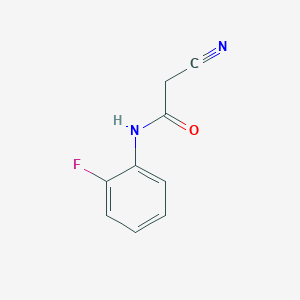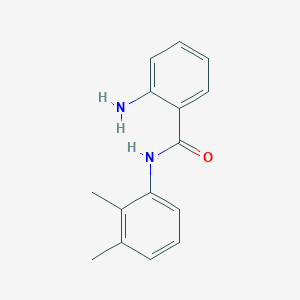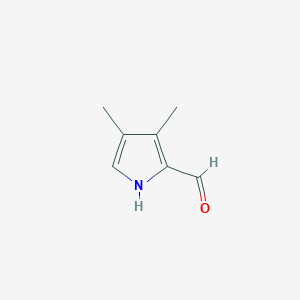
3-Metiltiofeno-2-carboxamida
Descripción general
Descripción
3-Methylthiophene-2-carboxamide is an organic compound with the molecular formula C6H7NOS. It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Aplicaciones Científicas De Investigación
3-Methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Research has shown its potential in developing new antimicrobial agents.
Industry: It is used in the production of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various targets, such as the insulin receptor and insulin-like growth factor 1 receptor .
Mode of Action
It is known that similar compounds inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene-based analogs are known to have a variety of biological effects, suggesting they may interact with multiple pathways .
Result of Action
Similar compounds have been shown to exhibit antioxidant and antibacterial activities .
Análisis Bioquímico
Biochemical Properties
3-Methylthiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
3-Methylthiophene-2-carboxamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases, which are crucial for signal transduction pathways . Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of 3-Methylthiophene-2-carboxamide involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites . This binding can result in changes in gene expression, particularly those genes involved in inflammatory responses and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylthiophene-2-carboxamide can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to 3-Methylthiophene-2-carboxamide can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Methylthiophene-2-carboxamide vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit protective effects against certain types of cellular damage . At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage in these organs .
Metabolic Pathways
3-Methylthiophene-2-carboxamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules such as DNA and proteins . These interactions can result in changes in metabolic flux and alterations in metabolite levels .
Transport and Distribution
Within cells and tissues, 3-Methylthiophene-2-carboxamide is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 3-Methylthiophene-2-carboxamide is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with specific biomolecules and its subsequent biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2-carboxamide typically involves the cyclization of precursor compounds. One common method includes the cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction conditions often involve the use of solvents like ethanol and bases such as sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for 3-Methylthiophene-2-carboxamide are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents, such as bromine or chlorine, are often used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Comparación Con Compuestos Similares
- 2-Methylthiophene-3-carboxamide
- 3-Methyl-2-thiophenecarboxylic acid
- 3-Methylthiophene-2-carboxaldehyde
Comparison: 3-Methylthiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to 2-Methylthiophene-3-carboxamide, it has a different position of the carboxamide group, leading to variations in reactivity and biological activity . The presence of the carboxamide group in 3-Methylthiophene-2-carboxamide also differentiates it from 3-Methyl-2-thiophenecarboxylic acid and 3-Methylthiophene-2-carboxaldehyde, which have different functional groups and thus different chemical behaviors .
Propiedades
IUPAC Name |
3-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDTWJRYMXQXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343195 | |
| Record name | 3-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76655-99-7 | |
| Record name | 3-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What modifications to the 3-Methylthiophene-2-carboxamide structure have been explored for enhancing its biological activity?
A1: Researchers have synthesized various derivatives of 3-Methylthiophene-2-carboxamide by introducing different heterocyclic rings at the carboxamide group. [] These modifications include incorporating pyrazole, thiazole, and 1,3,4-oxadiazole rings to the core structure. [] This strategy aims to investigate the impact of these structural changes on the compound's antimicrobial and antiviral activity.
Q2: What specific biological activities have been observed for 3-Methylthiophene-2-carboxamide derivatives?
A2: Studies have demonstrated promising antimicrobial activity for several 3-Methylthiophene-2-carboxamide derivatives against the bacterium Pseudomonas aeruginosa. [] Furthermore, some derivatives exhibited potent inhibitory effects against the hepatitis C virus (HCV) replication in vitro. [] Specifically, compounds containing the thiazole (7b) and 1,3,4-oxadiazole (11b) rings displayed the most potent anti-HCV activity. []
Q3: Has 3-Methylthiophene-2-carboxamide been utilized in the synthesis of other biologically relevant molecules?
A3: Yes, 3-Methylthiophene-2-carboxamide serves as a key starting material in the multi-step synthesis of N-(1,1-dimethyl-2-[4-(β-D-glucopyranosyl)oxy-2-methylphenyl]-2-oxoethyl)-3-methylthiophene-2-carboxamide (GPTC). [] GPTC is a metabolite of the fungicide isofetamid and its efficient synthesis is crucial for developing certified reference materials used in residue analysis within the food industry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)



